(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a complex organic molecule. It contains a benzo[d]thiazol-3(2H)-yl)acetate core with a sulfamoyl group at the 6-position and a (3,4,5-trimethoxybenzoyl)imino group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d]thiazol-3(2H)-yl)acetate core provides a rigid planar structure, while the (3,4,5-trimethoxybenzoyl)imino and sulfamoyl groups add complexity to the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound is synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in solutions like EtOH/TEA at room temperature. This process yields various derivatives including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate (Mohamed, 2021).
Compound Formation and Reactions : Different reactions of the compound, like its interaction with 2-(ethoxymethylene)-malononitrile and cyanoacrylate derivatives, lead to the formation of various derivatives. The structures of these compounds are confirmed using elemental analysis and spectroscopic data (Mohamed, 2014).
Applications in Research and Development
Development of Novel Compounds : The compound is used as a base for synthesizing novel compounds with potential applications in various fields. For example, its reaction with different reagents has led to the development of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, which have potential applications in chemistry and pharmaceutical research (Mohamed, 2021).
Chemical Sensor Development : The compound has been utilized in the development of chemosensors. For instance, a specific receptor based on the benzothiazole unit of this compound has been designed for the selective detection of metal ions like Cu2+ and Hg2+ in semi-aqueous media. This has implications in environmental monitoring and analytical chemistry (Wagh et al., 2015).
Antimicrobial and Antiproliferative Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial and antiproliferative activities, suggesting their potential use in medical research, particularly in the development of new treatments for various diseases (Mishra et al., 2019).
Properties
IUPAC Name |
ethyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O8S2/c1-5-32-18(25)11-24-14-7-6-13(34(22,27)28)10-17(14)33-21(24)23-20(26)12-8-15(29-2)19(31-4)16(9-12)30-3/h6-10H,5,11H2,1-4H3,(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJMSNXJRVLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.